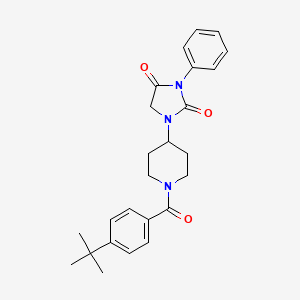

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-25(2,3)19-11-9-18(10-12-19)23(30)26-15-13-20(14-16-26)27-17-22(29)28(24(27)31)21-7-5-4-6-8-21/h4-12,20H,13-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFAFEFGAGDFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Tert-butylbenzoyl Group: The tert-butylbenzoyl group is introduced via Friedel-Crafts acylation.

Formation of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the intermediate with urea or a similar reagent under controlled conditions to form the imidazolidine-2,4-dione structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the conditions and reagents used.

Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: Research into its biological activity includes investigations into its potential as an enzyme inhibitor or receptor modulator.

Wirkmechanismus

The mechanism of action of 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Modifications

The compound shares structural similarities with several derivatives, differing primarily in substituents on the benzoyl group or piperidine ring. Key examples include:

Compound BJ41196

- IUPAC Name : 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Key Differences : The benzoyl group is substituted with a bromine atom at the ortho position instead of a tert-butyl group.

- Impact: Bromine increases molecular weight (442.31 g/mol vs.

Compound from

- IUPAC Name : 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Key Differences : The benzoyl group is replaced with a methoxy-substituted benzofuran-carbonyl moiety.

- Impact : The benzofuran ring introduces rigidity and aromaticity, which could enhance π-π stacking interactions with biological targets. The methoxy group may improve solubility compared to the hydrophobic tert-butyl group .

Compounds from

- Examples : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and derivatives.

- Key Differences : These compounds feature urea or thiourea linkages and trifluoromethyl/fluoro substituents instead of the imidazolidinedione core.

- Impact: Urea/thiourea groups enhance hydrogen-bonding capacity, while fluorinated substituents improve metabolic stability and bioavailability.

Molecular Properties

*Calculated based on IUPAC name.

Research Findings and Implications

- Physicochemical Properties : The tert-butyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0 estimated), which could improve blood-brain barrier penetration compared to polar analogs like urea derivatives .

- Biological Relevance : While direct activity data for the target compound is absent, analogs such as Compound 25 () with piperidine-carboxamide cores show inhibitory activity against enzymes like 8-oxo-Guanine DNA glycosylase, suggesting structural motifs shared with the target compound may confer similar biological functions .

Biologische Aktivität

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H28N4O3

- Molecular Weight : 396.49 g/mol

- CAS Number : 1583601-84-6

The structure features a piperidine ring, an imidazolidine core, and a tert-butyl group which may influence its lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of the imidazolidine moiety contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : Investigations have shown that it may induce apoptosis in cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors. It is believed to act as a modulator of signaling pathways involved in cell proliferation and apoptosis:

- Receptor Binding : The compound may bind to various receptors, influencing downstream signaling cascades.

- Enzyme Inhibition : It potentially inhibits enzymes involved in oxidative stress and inflammation.

Antioxidant Activity

A study measured the antioxidant capacity using the DPPH assay, revealing that the compound significantly reduced DPPH radicals compared to controls (IC50 = 25 µM).

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 25 |

| Ascorbic Acid | 15 |

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 70 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

Cytotoxicity Studies

Cytotoxic effects were evaluated on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed a dose-dependent decrease in cell viability with an IC50 value of 30 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.